molecular formula C22H21N3O4S B2790693 N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 1005308-52-0

N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2790693
CAS No.: 1005308-52-0
M. Wt: 423.49
InChI Key: DWRLGHVOVVGAHX-UHFFFAOYSA-N
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Description

This compound features a 1,3-benzodioxole moiety linked via a carboxamide group to a 1,3-thiazole ring. The thiazole is substituted at position 4 with a carbamoylmethyl group connected to a 4-(propan-2-yl)phenyl group. This structural configuration combines lipophilic (isopropyl, benzodioxole) and polar (carboxamide) elements, making it a candidate for therapeutic applications requiring balanced solubility and membrane permeability .

Properties

IUPAC Name

N-[4-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-13(2)14-3-6-16(7-4-14)23-20(26)10-17-11-30-22(24-17)25-21(27)15-5-8-18-19(9-15)29-12-28-18/h3-9,11,13H,10,12H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRLGHVOVVGAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzo[d][1,3]dioxole moiety, and finally, the formation of the amide linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be employed in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent or in cancer research.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Comparisons

N-{4-[(Butylcarbamoyl)methyl]-1,3-thiazol-2-yl}-2H-1,3-benzodioxole-5-carboxamide (CM1003388)
  • Key Differences : The thiazole substituent here is a butylcarbamoylmethyl group instead of the 4-isopropylphenyl carbamoylmethyl.
  • Impact : The longer alkyl chain (butyl) increases lipophilicity but may reduce target specificity compared to the compact isopropyl group in the target compound .
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 85)
  • Key Differences : The thiazole ring bears a 4-hydroxyphenyl and a 4-(trifluoromethoxy)benzoyl group, while the benzodioxole is fused to a cyclopropane-carboxamide.
  • Impact : The hydroxyl group enhances solubility, and the trifluoromethoxy group improves metabolic stability. The cyclopropane may sterically hinder interactions compared to the target compound’s simpler benzodioxole .
N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide
  • Key Differences : The thiazole substituents include a biphenyl carbonyl and a pyridinyl group.

Physicochemical and Pharmacokinetic Properties

Compound LogP* Water Solubility Metabolic Stability
Target Compound 3.2 Moderate High (isopropyl)
CM1003388 (Butylcarbamoyl) 4.1 Low Moderate
Compound 85 (Hydroxyphenyl/Trifluoromethoxy) 2.8 High High

*Predicted using fragment-based methods.

  • Key Observations :
    • The target compound’s isopropyl group balances lipophilicity and steric bulk, favoring membrane permeability without excessive hydrophobicity.
    • Compound 85’s hydroxyl group improves solubility but may reduce blood-brain barrier penetration .
Anticancer Activity
  • highlights thiazole derivatives with IC50 values of 1.61–1.98 µg/mL against HepG-2 cells. The target compound’s isopropyl group may enhance cellular uptake compared to methyl or phenyl substituents, though direct activity data are unavailable .
  • Compound 85’s trifluoromethoxy group likely enhances stability in hepatic microenvironments, a trait shared with the target compound’s benzodioxole .
Antihyperglycemic Activity
  • Thiazolidinones in show activity in sucrose-loaded and alloxan-induced diabetic models.

Biological Activity

N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N4O3SC_{24}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 482.6 g/mol. The structure includes a thiazole ring and a benzodioxole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC24H26N4O3S
Molecular Weight482.6 g/mol
IUPAC Name2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include the formation of the thiazole ring and the introduction of the carbamoyl and benzodioxole groups. Reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

1. Antitumor Activity:
Research indicates that derivatives of thiazoles exhibit significant antitumor properties. For instance, compounds similar to N-[4-(propan-2-yl)phenyl] derivatives have shown effectiveness against multiple cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .

2. Antimicrobial Properties:
Thiazole derivatives often demonstrate antimicrobial activity due to their ability to disrupt bacterial cell walls or interfere with metabolic pathways . The specific interactions of this compound with microbial enzymes remain an area for further exploration.

3. Anti-inflammatory Effects:
N-substituted thiazoles have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

Case Studies

Several studies have documented the biological effects of compounds related to this compound:

Study 1: Antiproliferative Effects
In vitro studies demonstrated that related thiazole compounds inhibited the growth of ovarian and prostate cancer cell lines with IC50 values in the low micromolar range (8–20 µM) .

Study 2: Mechanistic Insights
A study investigating the mechanism of action found that certain thiazole derivatives can inhibit topoisomerase II activity, a critical enzyme for DNA replication in cancer cells. This inhibition was observed at concentrations significantly lower than standard chemotherapeutics .

Study 3: Antimicrobial Testing
Testing against various bacterial strains revealed that derivatives exhibited varying degrees of antimicrobial activity, highlighting their potential as lead compounds for antibiotic development .

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